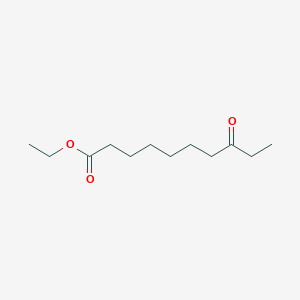![molecular formula C25H32N2O B033770 7-Benzyl-9-phenyl-9-piperidin-1-yl-3-oxa-7-azabicyclo[3.3.1]nonane CAS No. 110466-16-5](/img/structure/B33770.png)
7-Benzyl-9-phenyl-9-piperidin-1-yl-3-oxa-7-azabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[331]nonane is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane typically involves multi-step organic reactions. The starting materials often include benzyl and phenyl derivatives, piperidine, and other reagents that facilitate the formation of the bicyclic structure. Common reaction conditions include the use of solvents such as tetrahydrofuran (THF) and catalysts to promote the desired transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry and process optimization are typically applied to scale up the production while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
9-Borabicyclo[3.3.1]nonane: An organoborane compound used in hydroboration reactions.
9-Borabicyclo[3.3.1]nonane dimer: Used as a metal-free catalyst for hydroboration of carbodiimides.
Uniqueness
7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[33
Propiedades
Número CAS |
110466-16-5 |
|---|---|
Fórmula molecular |
C25H32N2O |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
7-benzyl-9-phenyl-9-piperidin-1-yl-3-oxa-7-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C25H32N2O/c1-4-10-21(11-5-1)16-26-17-23-19-28-20-24(18-26)25(23,22-12-6-2-7-13-22)27-14-8-3-9-15-27/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2 |
Clave InChI |
PIWVKWBMDDFZNZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2(C3CN(CC2COC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1CCN(CC1)C2(C3CN(CC2COC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Sinónimos |
7-benzyl-9-phenyl-9-piperidino-3-oxa-7-azabicyclo(3.3.1)nonane 7B-9-PPOABN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone](/img/structure/B33701.png)



![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)


![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)

